molecular formula C21H8Cl4O7 B1149791 5-Carboxy-TET CAS No. 155911-13-0

5-Carboxy-TET

Cat. No.: B1149791
CAS No.: 155911-13-0
M. Wt: 514.1
Attention: For research use only. Not for human or veterinary use.
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Description

5-Carboxy-TET, also known as 5-carboxylcytosine, is a derivative of cytosine, one of the four main bases found in DNA. It is formed through the oxidation of 5-methylcytosine by the ten-eleven translocation (TET) family of enzymes. This compound plays a crucial role in the process of DNA demethylation, which is essential for regulating gene expression and maintaining genomic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Carboxy-TET is synthesized through the stepwise oxidation of 5-methylcytosine. The TET enzymes, specifically TET1, TET2, and TET3, catalyze the conversion of 5-methylcytosine to 5-hydroxymethylcytosine, then to 5-formylcytosine, and finally to 5-carboxylcytosine. This process requires Fe(II) and α-ketoglutarate as cofactors .

Industrial Production Methods

the enzymatic oxidation method described above can be adapted for large-scale production by optimizing reaction conditions and using recombinant TET enzymes expressed in suitable host systems .

Chemical Reactions Analysis

Types of Reactions

5-Carboxy-TET undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

5-Carboxy-TET exerts its effects through the TET-mediated oxidation of 5-methylcytosine. The TET enzymes catalyze the conversion of 5-methylcytosine to 5-carboxylcytosine, which can then be excised by thymine-DNA glycosylase (TDG) and replaced with unmodified cytosine through base excision repair. This process leads to active DNA demethylation, which is crucial for regulating gene expression and maintaining genomic stability .

Properties

CAS No.

155911-13-0

Molecular Formula

C21H8Cl4O7

Molecular Weight

514.1

Synonyms

2',4,7,7'-Tetrachlorofluorescein-5-carboxylic acid

Origin of Product

United States

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